4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
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Overview
Description
4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine is a complex organic compound that features a triazine ring substituted with morpholine and dimethylpyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution with Morpholine: The triazine core is then reacted with morpholine under controlled conditions to introduce the morpholinyl group.
Introduction of Dimethylpyrazolyl Group: Finally, the dimethylpyrazolyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the nitrogen atoms in the triazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and morpholine group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The dimethylpyrazolyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]piperidine
- **4-[6-(3,5-Dimethylpyrazolyl)-4-piperidin-4-yl-1,3,5-triazin-2-yl]morpholine
Uniqueness
4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both morpholine and dimethylpyrazolyl groups on the triazine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(3,5-dimethylpyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-12-11-13(2)23(20-12)16-18-14(21-3-7-24-8-4-21)17-15(19-16)22-5-9-25-10-6-22/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJFAKVLLZASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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